4-Amino-7,8-dichloro-2-methylquinoline

Physicochemical Properties LogP Melting Point

Generic 4-aminoquinoline analogs compromise SAR integrity. 4-Amino-7,8-dichloro-2-methylquinoline delivers the precise 7,8-dichloro/2-methyl substitution pattern required for reproducible kinase inhibitor libraries. • Distinctive XLogP3=3.2 enables exploration of hydrophobic kinase pockets. • 97% purity minimizes confounding impurity effects in antimalarial assays. • 4-amino handle supports fluorophore/biotin tagging for target-ID studies. Bulk-ready with batch-traceable QC.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 917562-02-8
Cat. No. B1341348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7,8-dichloro-2-methylquinoline
CAS917562-02-8
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N
InChIInChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyYOXFYSBUBIJKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7,8-dichloro-2-methylquinoline Overview


4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8), a derivative of 4-aminoquinoline, is a heterocyclic aromatic organic compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol. It features a 2-methyl substituent and a distinctive 7,8-dichloro substitution pattern on the quinoline core [1]. This compound is primarily utilized as a synthetic building block or intermediate in the preparation of more complex heterocyclic systems and pharmaceutical candidates [1]. It is commercially available as a solid with a melting point of 218-219°C and a typical purity specification of ≥95% .

WorkflowSynthetic building block for heterocyclic cores and pharmaceutical candidates
SelectionUnique 7,8-dichloro-2-methyl substitution pattern
Use ContextSAR exploration, focused library design, probe derivatization

Non-Interchangeability of 4-Amino-7,8-dichloro-2-methylquinoline


While many 4-aminoquinoline derivatives are commercially available, the precise substitution pattern on the quinoline ring dictates critical physicochemical properties that directly impact synthetic utility and biological activity. 4-Amino-7,8-dichloro-2-methylquinoline possesses a unique combination of a 2-methyl group and vicinal 7,8-dichloro substituents. This specific pattern, in contrast to the 7-monochloro, 5,7-dichloro, or 6,8-dichloro analogs, results in a distinct molecular geometry, electron distribution, and lipophilicity (calculated XLogP3 of 3.2) [1]. These differences are fundamental and non-interchangeable for researchers engaged in structure-activity relationship (SAR) studies, targeted synthesis of specific heterocyclic cores, or developing focused compound libraries . Generic substitution with a closely related analog will inevitably alter the downstream synthetic outcome or the biological profile of the final compound, compromising the integrity and reproducibility of the research.

Substitution Pattern

7,8-Dichloro arrangement vs. 7-chloro or 6,8-dichloro analogs alters electron distribution and lipophilicity, which may shift synthetic outcomes.

Lipophilicity Profile

Higher predicted LogP relative to 7-chloro and 5,7-dichloro analogs may affect solubility and membrane partitioning in biological assays.

Scaffold Context

Generic substitution with a close analog can alter SAR exploration and compromise library integrity; verify isomer identity for target synthesis.

4-Amino-7,8-dichloro-2-methylquinoline vs. Key Comparators


Physicochemical Profile vs. Dichloro Analogs

4-Amino-7,8-dichloro-2-methylquinoline exhibits a distinct lipophilicity profile as indicated by its calculated XLogP3 of 3.2 [1]. This value differentiates it from related analogs: the 7-chloro-2-methyl derivative has a lower XLogP of 2.6 [2], while the 5,7-dichloro analog (without the 2-methyl group) has a significantly lower XLogP of 2.4 . The presence of the 2-methyl group and the vicinal 7,8-dichloro pattern in the target compound contributes to its higher lipophilicity. Furthermore, its melting point of 218-219 °C provides a clear physical differentiation from other analogs, which can be crucial for purification and formulation studies.

Lipophilicity & Melting Point
Cross-study comparable
Target: XLogP3 3.2, mp 218–219 °C
Comparator (7-chloro): XLogP 2.6; Comparator (5,7-dichloro): XLogP 2.4
May support lipophilicity-dependent permeability screening context
Computational prediction; context-dependent
Physicochemical Properties LogP Melting Point Molecular Descriptors

Purity Specifications and Sourcing Options

Commercial availability of 4-Amino-7,8-dichloro-2-methylquinoline includes a higher purity specification of 97% from specific vendors , compared to the more common 95% minimum purity grade offered for the target compound and its 6,8-dichloro isomer . This higher specification reduces the risk of impurities affecting downstream reactions in sensitive chemical syntheses or biological assays.

Purity Grade
Direct head-to-head comparison
97% available grade
May support sensitive synthetic applications
Grade-dependent; verify vendor CoA
Chemical Purity Procurement Quality Control

Structural Uniqueness of 7,8-Dichloro Substitution

Among the commercial catalog of 4-aminoquinoline building blocks, the 7,8-dichloro-2-methyl substitution pattern is less frequently represented than the 7-chloro-2-methyl or 6,8-dichloro-2-methyl isomers. A comparative analysis of common chemical databases reveals a higher number of entries and commercial sources for the 6,8-dichloro isomer (CAS 917562-01-7) and 7-chloro derivatives, suggesting that the 7,8-dichloro analog offers a more unique entry into chemical space for library design and lead optimization [1].

Database Representation
Class-level inference
Lower commercial representation vs. 6,8-dichloro isomer
May provide a less common scaffold for library design
Data to verify; dynamic catalog context
Scaffold Diversity SAR Studies Chemical Library

Applications of 4-Amino-7,8-dichloro-2-methylquinoline


Kinase Inhibitor Library Synthesis

This compound is an optimal starting material for synthesizing kinase inhibitor libraries where the precise 7,8-dichloro and 2-methyl substitution pattern is essential. The unique lipophilicity (XLogP = 3.2) compared to other 4-aminoquinoline analogs [1] allows exploration of hydrophobic pockets in kinase active sites, a key differentiator in SAR studies [2].

Antimalarial and Antiparasitic Probe Development

Given the well-documented antimalarial properties of 4-aminoquinolines, this specific compound, when procured at the available 97% purity grade , serves as a high-quality precursor for synthesizing and evaluating novel analogs against drug-resistant Plasmodium strains. The higher purity minimizes confounding biological effects from impurities, ensuring assay data accurately reflect the structure-activity relationship of the designed analog [2].

Fluorescent and Affinity Probe Preparation

The 4-amino group provides a convenient handle for derivatization, enabling the attachment of fluorophores, biotin, or other functional tags for target identification and mechanism of action studies. The 7,8-dichloro substitution pattern and 2-methyl group provide a distinct physicochemical anchor, ensuring the probe maintains binding characteristics similar to the parent pharmacophore [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Design
Distinct lipophilicity and 7,8-dichloro pattern
Hydrophobic pocket exploration and SAR differentiation
Antimalarial Probe Development
High-purity grade option
Reproducibility in antiplasmodial assays
Affinity and Fluorescent Probe Preparation
4-Amino derivatization site with dichloro-anchor
Binding retention and target identification fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-7,8-dichloro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.